![molecular formula C21H25ClN6O2 B2905953 N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179499-21-8](/img/structure/B2905953.png)
N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Description
N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
BenchChem offers high-quality N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotransmitter Research
This compound’s structural similarity to naturally occurring amines, such as serotonin and epinephrine, which function as neurotransmitters, makes it a valuable tool in the study of biological pathways . It can be used to understand the synthesis and function of neurotransmitters, potentially leading to insights into the treatment of neurological disorders.
Pharmaceutical Development
The formation of amide bonds is crucial in pharmaceuticals, and this compound’s ability to form such bonds makes it significant for drug development . Its potential use in creating new medications, especially those targeting the central nervous system, is a key area of interest.
Chemical Synthesis Optimization
The compound can be used to optimize chemical syntheses, such as through reductive amination processes . This is important for improving yields and reducing waste in industrial chemical production.
Analytical Chemistry
In analytical chemistry, the compound can be used as a reference material for NMR and IR spectroscopy . These techniques are essential for determining the structure and purity of synthesized compounds.
Material Science
Due to its potential as a plasticizer, this compound could be researched for its applications in material science . It might help in the development of new materials with specific desired properties.
Enzyme Inhibition Studies
The compound could be used to study the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism . Understanding this can improve the safety and efficacy of drugs by predicting potential drug interactions.
Green Chemistry
The use of this compound in green chemistry could be investigated, particularly in the context of solvent systems. Its use in methanol rather than ethanol provides a greener alternative for certain reactions, which is an important consideration for sustainable chemistry practices .
properties
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2.ClH/c1-15-6-8-16(9-7-15)22-19-24-20(23-17-4-3-5-18(14-17)28-2)26-21(25-19)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXNYHFLPYDUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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